molecular formula C8H5BrN2O B1377938 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1369348-93-5

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1377938
CAS No.: 1369348-93-5
M. Wt: 225.04 g/mol
InChI Key: ZLRGOAPMOUARSO-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5BrN2O It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.

    Oxidation: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-methanol.

    Coupling: Biaryl or alkyne-substituted derivatives.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows for diverse chemical modifications and applications in various fields. Compared to its analogs, it offers distinct reactivity and potential for the development of novel compounds with unique properties .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRGOAPMOUARSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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